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Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central
nervous system (CNS), where it is located on the outer surface of myelin sheaths and
oligodendrocytes.[1] The peptide fragment spanning amino acids 35-55 of MOG (MOG(35-55))
is a well-established immunodominant epitope used to induce Experimental Autoimmune
Encephalomyelitis (EAE) in specific mouse strains, most notably C57BL/6.[2][3] EAE is the
most widely studied animal model for multiple sclerosis (MS), a chronic inflammatory and
demyelinating disease of the CNS.[4][5][6] Immunization with MOG(35-55) triggers a robust
autoimmune response characterized by CNS inflammation, demyelination, and axonal
damage, closely mimicking the pathological hallmarks of MS.[7][8] This makes the MOG(35-55)
EAE model an indispensable tool for investigating disease pathogenesis and for the preclinical
evaluation of potential therapeutic agents.[4][9]

Mechanism of MOG(35-55)-Induced
Neuroinflammation

The induction of EAE with MOG(35-55) initiates a complex cascade of immunological events.
The peptide, when emulsified with an adjuvant like Complete Freund's Adjuvant (CFA), is taken
up by antigen-presenting cells (APCs). These APCs process the MOG(35-55) peptide and
present it to CD4+ T helper cells. This interaction, particularly in the presence of specific
cytokines, drives the differentiation of naive T cells into pathogenic T helper 1 (Thl) and T
helper 17 (Th17) cells.[10]
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Th17 cells, along with Thl cells, are considered critical effectors in the pathogenesis of
MOG(35-55)-induced EAE.[11][12] These activated, myelin-reactive T cells migrate from the
periphery, cross the compromised blood-brain barrier (BBB), and infiltrate the CNS. Within the
CNS, they are reactivated upon encountering MOG antigen, leading to the release of a storm
of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN-y), and
Granulocyte-macrophage colony-stimulating factor (GM-CSF).[10][12] This inflammatory milieu
recruits other immune cells, such as macrophages and B cells, which contribute to the
subsequent demyelination, oligodendrocyte loss, and axonal damage that manifest as the
clinical signs of EAE.[7][13][14]
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Overview of MOG(35-55)-Induced Autoimmune Response.
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Experimental Protocol: MOG(35-55) EAE Induction
in C57BL/6 Mice

This section provides a detailed, synthesized methodology for inducing chronic EAE in
C57BL/6 mice, a commonly used and well-characterized model.[15][7]

1. Materials and Reagents
e Animals: Female C57BL/6 mice, 8-12 weeks old.[16]

» Antigen: MOG(35-55) peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized
powder.[2][9]

e Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
(e.g., 4 mg/mL).[16]

 Toxin: Pertussis toxin (PTX) from Bordetella pertussis.[17]
¢ Solutions: Sterile Phosphate-Buffered Saline (PBS) and 0.9% NacCl solution.
2. Preparation of Reagents

* MOG(35-55) Solution: Dissolve lyophilized MOG(35-55) in sterile PBS to a final
concentration of 2 mg/mL. Store aliquots at -20°C.[15][5]

¢ MOG/CFA Emulsion:

o

Thaw the MOG(35-55) solution and bring CFA to room temperature.

o Ina 1:1 ratio, draw equal volumes of the MOG(35-55) solution (2 mg/mL) and CFA
(containing 4 mg/mL M. tuberculosis) into two separate syringes.[16]

o Connect the syringes with a three-way stopcock or luer-lock connector.

o Force the contents back and forth between the syringes for at least 10-20 minutes until a
stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is
placed on water.[15]
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o Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS or water to the desired stock
concentration and then dilute to the final working concentration (e.g., 2 pg/mL in PBS) for
injection. Prepare fresh on the day of use.

3. Immunization Procedure
e DayO0:
o Anesthetize the mice.

o Subcutaneously (s.c.) inject 100 pL of the MOG/CFA emulsion at two distinct sites on the
flank or back (total volume of 200 uL per mouse, delivering 200 pg of MOG(35-55)).[16]
[17]

o Administer the first dose of PTX (typically 200 ng in 100-200 pL PBS) via intraperitoneal
(i.p.) injection.[16][18]

e Day 2:

o Administer a second dose of PTX (200 ng in 100-200 uL PBS) via i.p. injection.[15][18]
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Workflow for MOG(35-55)-Induced EAE.
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4. Monitoring and Scoring

e Monitor mice daily for clinical signs of EAE and body weight, starting around day 7 post-
immunization.

o Disease onset typically occurs between 9 and 14 days post-immunization.[15][17]
e The peak of the disease is usually reached 3 to 5 days after onset.[17]

o Use a standardized 0-5 scoring system to quantify disease severity.

Quantitative Data and Expected Outcomes
Clinical Scoring

The severity of paralysis is the primary clinical outcome measured in the EAE model. A
standardized scoring system is crucial for reproducible results.

Clinical Score Description of Symptoms

0 No clinical signs of EAE.

1 Limp tail or tail weakness.[19][20]

) Weakness in hind limbs or complete tail
paralysis.[19][20]

3 Complete hind limb paralysis.[19][20]

4 Hind limb paralysis with forelimb weakness or
paralysis.[19]

5 Moribund state or death.[19][20]

Table 1. Standardized Clinical Scoring System for MOG(35-55) EAE.

Immunological Profiles

The neuroinflammatory state is reflected by distinct changes in cytokine production and
immune cell populations within the CNS and periphery.
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Parameter

MOG(35-55) EAE Mice

Control / Tolerized Mice

Pro-inflammatory Cytokines

Significantly elevated: IL-17,
IFN-y, IL-1B, IL-6, TNF-a.[11]
[21]

Baseline or low levels.

Anti-inflammatory Cytokines

Reduced or unchanged: IL-10

levels may vary.

Significantly elevated: IL-10,
IL-27 (in tolerized states).[11]

Key T-Cell Subsets

Increased: Pathogenic Th17
(CD4+IL-17+) and Thl
(CD4+IFN-y+) cells are critical
effectors.[10][11][12]

Predominance of regulatory T

cells (Tregs).

CNS Infiltrating Cells

Massive infiltration:
Mononuclear cells, including
CD4+ and CD8+ T cells, B
cells, and macrophages, in the

spinal cord.[21]

Minimal to no immune cell

infiltration.

Table 2. Typical Immunological Profile in MOG(35-55) EAE.

Histopathology

Histopathological analysis of the CNS, particularly the spinal cord, is essential for confirming

the pathological hallmarks of the disease.
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) ] Observation in MOG(35-55) o
Histological Feature i Staining Method

Perivascular and parenchymal
) inflammatory infiltrates,
Inflammation o ) H&E
primarily in the white matter of

the spinal cord.[13][21]

Focal areas of myelin loss
o (demyelinating plaques)
Demyelination Y ) J p- q Luxol Fast Blue (LFB)
corresponding with

inflammatory lesions.[13][21]

Axon loss and damage can be

observed, which contributes to Silver Stains, IHC (e.g., for
Axonal Damage )

permanent neurological APP)

deficits.[7][22]

Activation and proliferation of
o astrocytes (astrogliosis) and
Gliosis ] ) ] IHC (e.g., for GFAP, Ibal)
microglia surrounding the

lesions.[8][23]

Table 3. Key Histopathological Findings in the CNS.
Key Signaling Pathways in MOG(35-55)
Pathogenesis

The development of pathogenic Th17 cells, central to MOG(35-55) EAE, is driven by the IL-
23/1L-17 signaling axis. This involves intracellular signaling cascades, primarily the Janus
kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Following T-cell receptor (TCR) engagement with the MOG peptide, cytokine signaling directs
T-cell fate. IL-23, which is critical for the expansion and stabilization of Th17 cells, binds to its
receptor (IL-23R) on T cells.[12] This binding activates JAK2 and TYK2, which in turn
phosphorylate and activate STAT3.[24] Activated STAT3 dimerizes, translocates to the nucleus,
and acts as a transcription factor, inducing the expression of RORyt, the master regulator for
Th17 differentiation. RORYyt then drives the transcription of IL-17 and other Th17-associated
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effector molecules. Studies have shown that suppression of the JAK/STAT and NF-kB
pathways is associated with reduced IL-17 production and amelioration of EAE.[11][25]
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Applications and Limitations

The MOG(35-55)-induced EAE model is a cornerstone of MS research, offering a robust
platform for:

e Therapeutic Screening: Testing the efficacy of novel anti-inflammatory and neuroprotective
compounds.[4]

o Pathogenesis Studies: Dissecting the roles of specific genes, immune cells, and signaling
pathways using transgenic mice.[15][19]

o Biomarker Discovery: ldentifying potential biomarkers of disease activity and progression.
[18]

However, it is crucial to acknowledge the model's limitations:
o Species Differences: The mouse immune system and CNS differ from humans.

e Antigen Specificity: The model is driven by a response to a single peptide, whereas MS is
believed to involve a more complex, heterogeneous autoimmune response.[26]

o Disease Course: While the chronic model in C57BL/6 mice mimics aspects of progressive
MS, it does not fully replicate the relapsing-remitting course seen in most MS patients.[3][8]

o B-Cell Role: The role of B cells is less prominent in MOG(35-55) peptide-induced EAE
compared to models using the full MOG protein or what is observed in human MS.[26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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